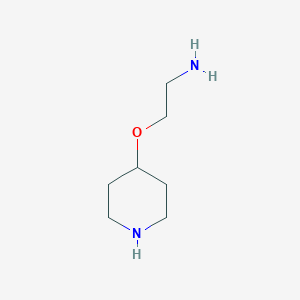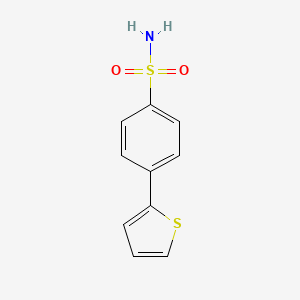![molecular formula C14H16ClN B15307681 ({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)
({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a biphenyl group attached to a methylamine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride typically involves the reaction of 3-bromomethylbiphenyl with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for strong binding interactions, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzylamine hydrochloride
- Phenethylamine hydrochloride
- Diphenylamine hydrochloride
Comparison
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride is unique due to the presence of the biphenyl group, which provides enhanced binding interactions compared to simpler amines like benzylamine hydrochloride. This makes it more effective in applications requiring strong molecular interactions, such as enzyme inhibition or receptor binding studies.
Propiedades
Fórmula molecular |
C14H16ClN |
|---|---|
Peso molecular |
233.73 g/mol |
Nombre IUPAC |
N-methyl-1-(3-phenylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H15N.ClH/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13;/h2-10,15H,11H2,1H3;1H |
Clave InChI |
LYGBIIRZHPKECH-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)

![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)



![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)
![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
